![molecular formula C13H11N2O8P B1193913 Bis(4-nitrophenyl)methyl phosphate CAS No. 799-87-1](/img/structure/B1193913.png)
Bis(4-nitrophenyl)methyl phosphate
Overview
Description
Bis(4-nitrophenyl)methyl phosphate is an organic compound with the molecular formula C13H11N2O8P. It is known for its applications in various scientific fields, including chemistry, biology, and industry. The compound is characterized by the presence of two nitrophenyl groups attached to a phosphate ester, making it a versatile molecule for research and industrial purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(4-nitrophenyl)methyl phosphate can be synthesized through the reaction of methyl phosphate with 4-nitrophenol in the presence of a suitable catalyst. The reaction typically involves the following steps:
Mixing: Methyl phosphate and 4-nitrophenol are mixed in a suitable solvent, such as dichloromethane or ethanol.
Catalysis: A catalyst, such as sulfuric acid or a Lewis acid, is added to the mixture to facilitate the reaction.
Heating: The reaction mixture is heated to a specific temperature, usually around 60-80°C, to promote the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound[][2].
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis[2][2].
Chemical Reactions Analysis
Types of Reactions
Bis(4-nitrophenyl)methyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and a suitable catalyst to form 4-nitrophenol and methyl phosphate.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, leading to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide).
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 4-nitrophenol and methyl phosphate.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis: Bis(4-nitrophenyl)methyl phosphate is used as a reagent in various organic synthesis processes, particularly in reactions involving phosphoryl transfer. Its structure allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing other organic compounds.
- Substrate for Enzyme Assays: It serves as a substrate in enzyme assays to study phosphatase activity. The hydrolysis of the phosphate ester bond releases 4-nitrophenol, which can be quantitatively measured to determine enzyme activity .
Biology
- Enzyme Inhibition Studies: The compound has been studied for its inhibitory effects on serine hydrolases, which play essential roles in various biochemical pathways. For instance, this compound reacts rapidly with carboxylesterases from different species, releasing p-nitrophenol as a byproduct. The reaction kinetics vary among species, indicating its utility in studying enzyme mechanisms across biological contexts .
Enzyme Source | p-Nitrophenol Released (mol per active site) | Reaction Rate |
---|---|---|
Chicken Carboxylesterase | 2 | Rapid |
Pig Carboxylesterase | 2.2 | Rapid |
Alpha-Chymotrypsin | 1 | Slower |
Industrial Applications
- Intermediate in Specialty Chemicals Production: this compound is utilized in the production of specialty chemicals and serves as an intermediate in synthesizing other compounds. Its reactivity allows it to be employed in various industrial processes where phosphates are required .
The biological activity of this compound is primarily linked to its interactions with enzymes. Its role as an inhibitor of serine hydrolases highlights its potential for therapeutic applications and its significance in biochemical research. The compound's ability to release p-nitrophenol upon hydrolysis provides a measurable outcome that can be utilized to assess enzyme activity and inhibition.
Mechanism of Action
The mechanism of action of bis(4-nitrophenyl)methyl phosphate involves its interaction with specific molecular targets, such as enzymes. For example, in enzyme assays, the compound acts as a substrate for phosphatases, which catalyze the hydrolysis of the phosphate ester bond. This reaction releases 4-nitrophenol, which can be quantitatively measured to determine enzyme activity. The molecular pathways involved in these reactions are crucial for understanding the compound’s effects and applications .
Comparison with Similar Compounds
Bis(4-nitrophenyl)methyl phosphate can be compared with other similar compounds, such as:
Bis(4-nitrophenyl) phosphate: Similar structure but lacks the methyl group, making it less versatile in certain reactions.
4-Nitrophenyl phosphate: Contains only one nitrophenyl group, resulting in different reactivity and applications.
Methyl bis(4-nitrophenyl) phosphate: Another variant with slight structural differences, affecting its chemical properties and uses.
Conclusion
This compound is a valuable compound in scientific research and industrial applications. Its unique structure and reactivity make it suitable for various chemical reactions and studies, contributing to advancements in chemistry, biology, medicine, and industry.
Biological Activity
Bis(4-nitrophenyl)methyl phosphate (BNMP) is a compound of significant interest in biochemical research due to its interactions with various enzymes, particularly serine hydrolases. This article explores the biological activity of BNMP, focusing on its enzyme inhibition properties, cytotoxicity, and potential therapeutic applications.
BNMP is characterized by its structure, which includes two nitrophenyl groups attached to a methyl phosphate moiety. Its molecular formula is CHNOP, and it has been widely studied for its reactivity and biological implications.
Serine Hydrolases
BNMP acts as a potent inhibitor of serine hydrolases, which are essential for various physiological processes. The compound has been shown to react rapidly with liver carboxylesterases from different species, including chicken and sheep, releasing p-nitrophenol as a byproduct. Notably, the reaction kinetics vary among species:
Enzyme Source | p-Nitrophenol Released (mol per active site) | Reaction Rate |
---|---|---|
Chicken Carboxylesterase | 2 | Rapid |
Pig Carboxylesterase | 2.2 | Rapid |
Alpha-Chymotrypsin | 1 | Slower |
This variability indicates that BNMP can serve as a valuable tool for studying enzyme mechanisms and kinetics in different biological contexts .
Cytotoxicity and Antimicrobial Activity
Research has indicated that BNMP exhibits cytotoxic effects against various cell lines. For instance, studies have demonstrated that BNMP can induce apoptosis in cancer cells through the activation of reactive oxygen species (ROS) pathways. The compound's IC values vary depending on the cell type, suggesting selective toxicity:
Cell Line | IC (µM) |
---|---|
LNCaP (prostate cancer) | 6.43 |
ACHN (kidney cancer) | 18.3 |
MOLT-4F (leukemia) | 6.78 |
These findings highlight the potential of BNMP as an anticancer agent .
Trypanocidal Activity
A notable study explored the trypanocidal activity of BNMP against Trypanosoma cruzi, the causative agent of Chagas disease. The compound showed significant activity against both the epimastigote and amastigote forms, with IC values recorded at 1.99 ± 0.17 µM for the epimastigote form. Morphological alterations in treated parasites included rounding and loss of flagella, indicating that BNMP disrupts cellular integrity .
Interaction with Other Compounds
Further investigations into BNMP's interactions with other therapeutic agents revealed synergistic effects when combined with benznidazole, enhancing its efficacy against T. cruzi. This combination therapy approach could provide a novel strategy for treating Chagas disease .
Properties
IUPAC Name |
methyl bis(4-nitrophenyl) phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N2O8P/c1-21-24(20,22-12-6-2-10(3-7-12)14(16)17)23-13-8-4-11(5-9-13)15(18)19/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXGGQAHRFTLCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N2O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229950 | |
Record name | Bis(4-nitrophenyl)methyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40229950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799-87-1 | |
Record name | Bis(4-nitrophenyl)methyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000799871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(4-nitrophenyl)methyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40229950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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